molecular formula C12H14N4O B3153050 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine CAS No. 749200-87-1

3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine

Cat. No. B3153050
CAS RN: 749200-87-1
M. Wt: 230.27 g/mol
InChI Key: XPFNRRRGXGJZNX-UHFFFAOYSA-N
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Description

“3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine” is a chemical compound with the molecular formula C12H14N4O. It has an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various chemical reactions. For instance, one study synthesized a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones . The synthesized compounds were screened for antibacterial activity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .

Scientific Research Applications

Anticancer Activity

Oxadiazoles have gained attention as promising anticancer agents. Researchers have synthesized a unique series of oxadiazoles, including our compound of interest. These molecules were characterized using techniques such as FT-IR, LCMS, and NMR. In vitro anti-cancer activity screening revealed that compound 7h demonstrated potent effects against cancer cell lines, specifically MCF-7 and KB cells. Importantly, it exhibited lower toxicity toward normal cell lines .

Antimicrobial Properties

Oxadiazoles, including our compound, exhibit antimicrobial activity. They have been investigated for their potential as antibacterial, antifungal, and antiviral agents. The presence of morpholine and piperidine moieties contributes to their biological effects .

Antidiabetic Potential

While more research is needed, oxadiazoles have shown promise as antidiabetic agents. Their unique structure and biological activities make them interesting candidates for managing diabetes .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Oxadiazoles, including our compound, have demonstrated anti-inflammatory properties. These molecules could be explored further for their therapeutic potential in inflammatory conditions .

Analgesic Properties

Oxadiazoles may act as analgesics, providing pain relief. Their pharmacological effects warrant investigation in pain management .

Tyrosine Kinase Inhibition

Certain oxadiazoles, including our compound, have been studied as tyrosine kinase inhibitors. Tyrosine kinases play essential roles in cell signaling pathways, making them attractive targets for cancer therapy .

Future Directions

The future directions for “3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine” and its derivatives could involve further exploration of their biological activities and potential applications in various fields .

properties

IUPAC Name

2-piperidin-4-yl-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-16-15-11(17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFNRRRGXGJZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
Reactant of Route 2
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
Reactant of Route 3
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
Reactant of Route 4
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
Reactant of Route 5
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
Reactant of Route 6
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine

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